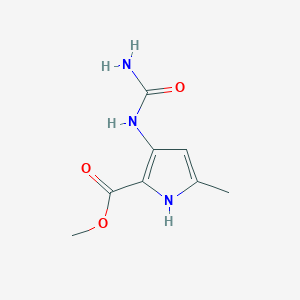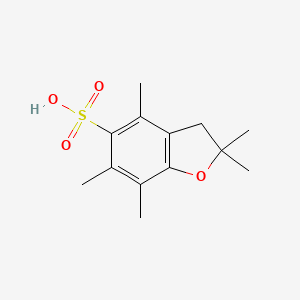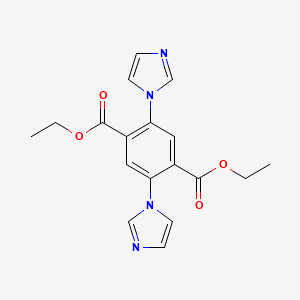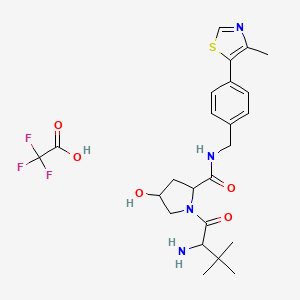
methyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with a carbamoylating agent. One common method is the reaction of 3-amino-5-methyl-1H-pyrrole-2-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated pyrroles, nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of methyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its potential antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparación Con Compuestos Similares
Methyl 3-(carbamoylamino)-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.
Ethyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its solubility and reactivity.
3-(Carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.
Uniqueness: Methyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a carbamoylamino group and a methyl ester group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H11N3O3 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
methyl 3-(carbamoylamino)-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-4-3-5(11-8(9)13)6(10-4)7(12)14-2/h3,10H,1-2H3,(H3,9,11,13) |
Clave InChI |
OBPNXOLVTJGCKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1)C(=O)OC)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500142.png)

![Ethyl 5-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500156.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate](/img/structure/B12500163.png)
![Methyl 5-({4-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500166.png)
![ethyl 2-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12500172.png)
![4,4'-[(Furan-2-yl)methylene]bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B12500193.png)
![4-({2-[(E)-(pyridin-3-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B12500200.png)
![2-Tert-butyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12500204.png)

![5-(3-chloro-4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500215.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B12500230.png)


